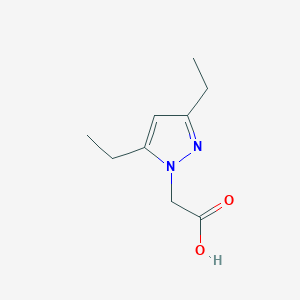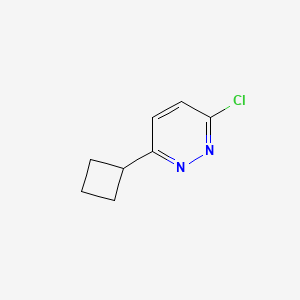
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, also known as (S)-BMMC, is an organic compound belonging to the morpholine family of molecules. It is a versatile compound used in various scientific applications, including organic synthesis and drug discovery. It has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
The morpholine ring is a structural motif present in a variety of bioactive molecules, including pharmaceuticals . The presence of the tert-butyl group in the compound provides steric bulk that can be useful in stereoselective synthesis, making it a valuable intermediate for constructing complex, chiral drug molecules.
Development of Chiral Ligands
Chiral ligands are crucial for asymmetric synthesis, which is vital for producing enantiomerically pure substances. The chiral center in (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate can be utilized to develop new chiral ligands for catalysis .
Solid-Phase Peptide Synthesis
The bromomethyl group in the compound can act as an anchoring point for solid supports in solid-phase peptide synthesis (SPPS). This application is particularly relevant for the synthesis of peptide-based therapeutics .
Labeling of Biomolecules
The compound can be used for the introduction of radioactive isotopes, such as carbon-14, into biomolecules for tracing and imaging in drug metabolism studies .
Advanced Material Synthesis
Morpholine derivatives are used in the synthesis of advanced materials, such as polymers and resins, which have applications in various industries ranging from automotive to electronics .
Agricultural Chemistry
In agricultural chemistry, morpholine derivatives serve as intermediates in the synthesis of fungicides, herbicides, and growth regulators. The bromomethyl group can facilitate the introduction of additional functional groups that enhance the activity of these compounds .
Neurochemical Research
Morpholine derivatives are often used in neurochemical research as they can mimic neurotransmitters or act as inhibitors for certain neurological pathways, aiding in the study of brain function and disorders .
Environmental Science
In environmental science, morpholine derivatives can be used to synthesize compounds that are involved in the detection and removal of pollutants, contributing to environmental monitoring and remediation efforts .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXCSEPIBOWMOJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740404 | |
| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |
CAS RN |
919286-71-8 | |
| Record name | tert-Butyl (2S)-2-(bromomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


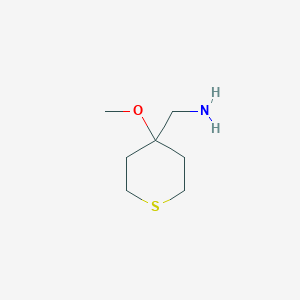

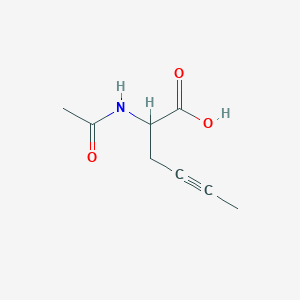
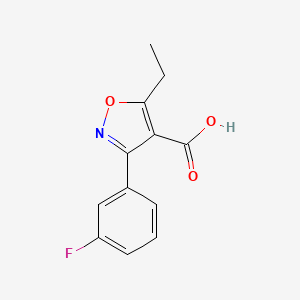
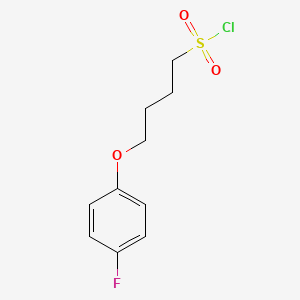

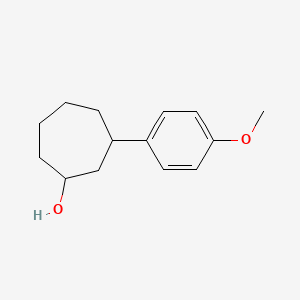
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
